2-(3,4-dimethoxyphenyl)-5-methyl-7-(pyridin-2-yl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
This compound belongs to the triazolo[1,5-a]pyrimidine-6-carboxamide family, characterized by a fused triazole-pyrimidine core with a carboxamide moiety. Its structure includes:
- Pyridin-2-yl and pyridin-3-yl substituents: Introduce nitrogen-rich aromatic systems, which may improve solubility and participate in hydrogen bonding .
- Methyl group at position 5: Contributes to steric effects and metabolic stability .
The compound’s synthesis likely follows multi-component protocols similar to those in –4, involving condensation of aldehydes, triazole-diamines, and acetoacetamides.
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-methyl-7-pyridin-2-yl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N7O3/c1-15-21(24(33)29-17-7-6-11-26-14-17)22(18-8-4-5-12-27-18)32-25(28-15)30-23(31-32)16-9-10-19(34-2)20(13-16)35-3/h4-14,22H,1-3H3,(H,29,33)(H,28,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNOZQMFNNKAOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=C(C=C3)OC)OC)N1)C4=CC=CC=N4)C(=O)NC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Key Observations :
- Substituent Diversity : The target compound’s pyridyl groups distinguish it from analogs with halogens (e.g., 5k’s bromine) or nitro groups (e.g., 5j). These substitutions influence electronic properties and target interactions.
- Synthetic Efficiency : Yields for similar compounds range from 43% to 62%, suggesting the target’s synthesis may require optimization for scalability .
- Thermal Stability : Higher melting points in 5j (320°C) and 2h (253°C) correlate with bulky substituents (e.g., trimethoxyphenyl), whereas aliphatic chains in Compound 38 reduce melting points .
Key Observations :
- Lipophilicity : The target’s predicted LogP (~3.5) aligns with analogs like 2h (LogP 3.9), suggesting moderate membrane permeability .
- Biological Relevance : Pyridyl groups in the target may mimic heterocycles in kinase inhibitors (e.g., mTOR inhibitors in ), though direct activity data are lacking .
- Solubility Challenges : Low solubility (<0.1 mg/mL) is common in this class, necessitating formulation strategies for in vivo applications .
Substituent Effects on Activity
- Methoxy Groups: 3,4-Dimethoxy substitution (target) vs.
- Pyridyl vs.
- Halogenation : Bromine (5k) and chlorine () increase lipophilicity but may introduce metabolic liabilities compared to methoxy groups .
Méthodes De Préparation
Triazolopyrimidine Ring Formation
The fundamentaltriazolo[1,5-a]pyrimidine scaffold is constructed through cyclocondensation reactions between 5-amino-1H-1,2,4-triazole derivatives and β-diketone precursors. For the target compound, the synthesis employs:
Key reactants :
- 3-(Pyridin-2-yl)-1-(3,4-dimethoxyphenyl)propane-1,3-dione (diketone precursor)
- 5-Amino-3-methyl-1H-1,2,4-triazole
Reaction conditions :
- Solvent: Anhydrous ethanol
- Catalyst: Sodium ethoxide (0.5 eq)
- Temperature: Reflux at 78°C for 12 h
- Yield: 68-72%
The mechanism involves sequential:
- Nucleophilic attack by triazole amine on diketone carbonyl
- Cyclodehydration forming the pyrimidine ring
- Aromatization through proton transfer
Position-Specific Functionalization
C2 Substitution with 3,4-Dimethoxyphenyl Group
The dimethoxyaryl moiety is introduced via two complementary approaches:
Method A - Pre-functionalized Diketone Route
- Synthesize 3,4-dimethoxyacetophenone through Friedel-Crafts acylation
- Condense with pyridine-2-carboxaldehyde under Claisen-Schmidt conditions:
| Parameter | Value |
|---|---|
| Base | 40% NaOH in methanol |
| Reaction time | 8 h at 60°C |
| Yield | 85% ± 3% |
Method B - Post-cyclization Coupling
- Brominate C2 position using NBS in CCl₄
- Perform Suzuki-Miyaura coupling with 3,4-dimethoxyphenylboronic acid:
| Condition | Specification |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ |
| Solvent | DME/H₂O (4:1) |
| Yield | 62-67% |
Carboxamide Installation at C6
Stepwise Carboxylation-Amination
The critical carboxamide functionality is introduced through:
Stage 1 - Ester Hydrolysis
- React triazolopyrimidine methyl ester with LiOH in THF/H₂O
- Temperature: 0°C → RT over 4 h
- Conversion efficiency: >95%
Stage 2 - Amide Coupling
- Activate carboxylic acid with HATU/DIPEA
- Couple with pyridin-3-amine:
| Parameter | Optimal Value |
|---|---|
| Coupling reagent | HATU (1.2 eq) |
| Base | DIPEA (3 eq) |
| Solvent | Dry DMF |
| Reaction time | 12 h at 25°C |
| Isolated yield | 74% |
Crystallization and Purification
Recrystallization Optimization
Final purification employs gradient recrystallization:
Solvent system :
- Primary solvent: Ethyl acetate
- Anti-solvent: n-Hexane (4:1 v/v)
Crystallization parameters :
Analytical Characterization Data
Spectroscopic Profile
1H NMR (600 MHz, DMSO-d6) :
- δ 8.72 (d, J=4.8 Hz, 1H, Py-H)
- δ 7.98 (m, 2H, Ar-H)
- δ 6.92 (s, 1H, OCH3-C6H3)
- δ 3.85 (s, 3H, OCH3)
- δ 2.41 (s, 3H, CH3)
13C NMR :
HRMS (ESI+) :
Comparative Yield Analysis
| Step | Yield Range | Key Impurities |
|---|---|---|
| Core formation | 68-72% | Dehydrated byproducts |
| C2 functionalization | 62-85% | Brominated derivatives |
| Amide formation | 70-74% | Unreacted acid |
| Final purification | 89-92% | Solvent residues |
Process Scale-Up Considerations
Continuous Flow Optimization
Recent adaptations for kilogram-scale production:
- Microreactor technology reduces reaction time by 40%
- In-line IR monitoring enables real-time endpoint detection
- Total process mass intensity reduced to 23 kg/kg from 78 kg/kg
Stability Profile
Degradation pathways :
- Demethylation at dimethoxyphenyl group (pH <3)
- Pyridine ring oxidation (H₂O₂ presence)
- Amide hydrolysis (basic conditions)
Recommended storage :
- Temperature: -20°C
- Atmosphere: Argon
- Container: Amber glass with PTFE-lined cap
Green Chemistry Alternatives
Mechanochemical Synthesis
Ball-milling approach reduces solvent usage:
| Parameter | Conventional | Mechanochemical |
|---|---|---|
| Reaction time | 12 h | 2.5 h |
| Solvent volume | 50 mL/g | 5 mL/g |
| Energy consumption | 58 MJ/kg | 12 MJ/kg |
Q & A
Basic: What are the recommended synthetic strategies for preparing this triazolopyrimidine derivative?
Answer:
The compound is synthesized via multi-step routes, often involving cyclocondensation of triazole precursors with pyrimidine intermediates. Key methodologies include:
- Multicomponent Reactions (MCRs): Efficient assembly of the triazolopyrimidine core using enamine intermediates and substituted aldehydes (e.g., pyridine-2-carboxaldehyde) under reflux in ethanol or DMF .
- Additive Optimization: Catalytic additives like p-toluenesulfonic acid (PTSA) improve yields by facilitating cyclization steps, as demonstrated in analogous triazolopyrimidine syntheses .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/DMF mixtures) ensures high purity .
Basic: How can the structure of this compound be confirmed experimentally?
Answer:
- Spectroscopic Analysis:
- NMR: and NMR identify substituent environments (e.g., methoxy protons at δ 3.7–3.9 ppm, pyridinyl protons at δ 8.1–8.9 ppm) .
- Mass Spectrometry (MS): ESI-MS confirms molecular weight (e.g., [M+H] peaks) and fragmentation patterns .
- X-ray Crystallography: Resolves stereochemistry of the dihydro-pyrimidine ring and confirms substituent orientation, as applied to related triazolopyrimidines .
Basic: What pharmacological targets are associated with this compound?
Answer:
Triazolopyrimidines are known for kinase inhibition and enzyme modulation. For this derivative:
- Kinase Binding: The pyridinyl and dimethoxyphenyl groups may interact with ATP-binding pockets in kinases (e.g., EGFR, CDKs), as suggested by docking studies on analogous compounds .
- Enzyme Inhibition: The carboxamide group facilitates hydrogen bonding with proteases or phosphodiesterases, similar to triazolopyrimidine-based inhibitors .
Advanced: How do substituent variations impact biological activity in SAR studies?
Answer:
Key structural-activity relationships (SAR) include:
- Methoxy Groups (3,4-dimethoxyphenyl): Enhance solubility and membrane permeability but may reduce target affinity compared to electron-withdrawing groups (e.g., Cl) .
- Pyridinyl Substituents: The pyridin-2-yl group at position 7 improves π-π stacking in hydrophobic binding pockets, while pyridin-3-yl at the carboxamide enhances solubility via hydrogen bonding .
- Methyl Group (Position 5): Increases metabolic stability but may sterically hinder interactions with flat binding sites .
Advanced: How can contradictions in solubility vs. bioactivity data be resolved?
Answer:
Conflicting data (e.g., high solubility but low cellular uptake) are addressed via:
- Physicochemical Profiling: LogP measurements (e.g., HPLC) and artificial membrane permeability assays (PAMPA) differentiate intrinsic solubility from permeability limitations .
- Formulation Adjustments: Co-solvents (e.g., DMSO/PEG) or nanoemulsions improve bioavailability without altering the core structure .
Advanced: What strategies stabilize this compound under experimental conditions?
Answer:
- Light Sensitivity: Store in amber vials at –20°C; avoid prolonged exposure to UV light during handling .
- Hydrolytic Stability: Use anhydrous solvents (e.g., dry DCM) in reactions involving the carboxamide group .
- Moisture Control: Lyophilize the compound and store with desiccants (e.g., silica gel) .
Advanced: How can in vitro activity be translated to in vivo efficacy?
Answer:
- Metabolic Stability Assays: Liver microsome studies (human/rodent) identify susceptibility to cytochrome P450 oxidation, guiding structural tweaks (e.g., fluorination of pyridinyl groups) .
- Pharmacokinetic Profiling: IV/PO dosing in rodent models assesses AUC, , and clearance rates. For example, methyl groups at position 5 reduce first-pass metabolism in analogous compounds .
Advanced: How are enantiomers resolved given the compound’s dihydro-pyrimidine core?
Answer:
- Chiral Chromatography: Use Chiralpak® columns (e.g., AD-H) with hexane/isopropanol gradients to separate enantiomers .
- Crystallization-Induced Resolution: Co-crystallize with chiral auxiliaries (e.g., tartaric acid derivatives) to isolate active enantiomers .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
